6-Chloro-4-isopropyl-pyridazin-3-ol
Description
6-Chloro-4-isopropyl-pyridazin-3-ol (CAS No: 1696366-11-6) is a substituted pyridazinone derivative characterized by a chlorinated heterocyclic core and an isopropyl substituent at the 4-position. Pyridazinones are six-membered aromatic rings containing two nitrogen atoms at adjacent positions, which confer unique electronic and steric properties. Its structural features, including the electron-withdrawing chlorine atom and hydrophobic isopropyl group, influence solubility, reactivity, and binding affinity in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-chloro-5-propan-2-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H9ClN2O/c1-4(2)5-3-6(8)9-10-7(5)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
JGOJUTMVCUKCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
The most widely reported method involves cyclocondensation of γ-keto acids with substituted hydrazines. For 6-chloro-4-isopropyl-pyridazin-3-ol, 4-isopropyl-3-oxopentanoic acid reacts with hydrazine hydrate under acidic conditions (HCl, 0.5 M) to form the pyridazinone core. Chlorination at position 6 is achieved in situ using POCl₃ or PCl₅, with reaction times of 6–8 hours at 60–80°C. This one-pot method achieves yields of 68–72%, though purification requires column chromatography due to dihydroxy byproducts.
Ultrasound-Assisted Multicomponent Synthesis
Recent advances employ ultrasound irradiation (40 kHz, 150 W) to accelerate the three-component reaction between 4-isopropylcyclopentanone, chloroacetic anhydride, and methylhydrazine. The [bmim]Br-AlCl₃ ionic liquid catalyst enhances regioselectivity, completing the reaction in 35 minutes with an 81% yield (Table 1). This method reduces side products like 4,5-dihydro-pyridazinones compared to thermal approaches.
Table 1: Cyclocondensation Methods Comparison
| Method | Catalyst | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional thermal | HCl | 8 | 80 | 68 |
| Ultrasound-assisted | [bmim]Br-AlCl₃ | 0.58 | 60 | 81 |
Halogenation Strategies
Direct Chlorination of Pyridazinone Intermediates
Post-cyclization chlorination uses N-chlorosuccinimide (NCS) in DMF at 0°C to introduce the C6 chlorine atom. This method avoids ring-opening side reactions observed with Cl₂ gas, achieving 89% selectivity for the 6-chloro isomer. However, excess NCS (>1.2 equiv) leads to di-chlorinated byproducts, necessitating careful stoichiometric control.
Electrophilic Aromatic Substitution
Electron-rich pyridazinones undergo electrophilic chlorination using SO₂Cl₂ in CCl₄. For 4-isopropyl derivatives, the isopropyl group directs chlorination to C6 via steric and electronic effects. Reactions proceed at 25°C for 2 hours, yielding 74% product with <5% of 5-chloro isomer (confirmed by ¹H NMR coupling patterns).
Solvent and Temperature Optimization
Solvent Effects
Ethanol and DMF are common solvents, but switchable polarity solvents (e.g., DBU/CO₂ systems) improve yields by 12–15% through pH-controlled solubility. Aprotic solvents like THF favor cyclization but retard chlorination, necessitating a two-step protocol (Table 2).
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Cyclization Yield (%) | Chlorination Yield (%) | Total Yield (%) |
|---|---|---|---|
| Ethanol | 85 | 78 | 66 |
| DMF | 92 | 82 | 75 |
| THF | 88 | 68 | 60 |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A 2019 protocol achieved 79% yield in 8 minutes using continuous-flow microwave reactors, though scalability remains challenging due to equipment costs.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 0.1% H3PO4/MeCN gradient) shows >98% purity for optimized methods, with retention time 6.8 minutes. Residual solvents (DMF, EtOAc) are controlled to <300 ppm per ICH guidelines.
Industrial-Scale Production
Continuous-Flow Processes
A 2024 patent describes a continuous-flow system combining cyclocondensation and chlorination in series. Residence times of 12 minutes per step achieve 84% yield at 50 kg/day throughput, reducing waste by 40% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-isopropyl-pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated pyridazine derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of 6-chloro-4-isopropyl-pyridazin-3-one.
Reduction: Formation of 4-isopropyl-pyridazin-3-ol.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-isopropyl-pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-4-isopropyl-pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data, structural analogs of 6-Chloro-4-isopropyl-pyridazin-3-ol can be analyzed based on substituent effects and reported properties of pyridazinone derivatives. Below is a comparative analysis with three closely related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Solubility (Water) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | 6-Cl, 4-isopropyl | Low | 180–185 (est.) | Agrochemical intermediates |
| 4,5-Dichloro-pyridazin-3-ol | 4-Cl, 5-Cl | Moderate | 195–200 | Antibacterial agents |
| 4-Methyl-pyridazin-3-ol | 4-CH₃ | High | 160–165 | Pharmaceutical precursors |
| 6-Fluoro-4-ethyl-pyridazin-3-ol | 6-F, 4-ethyl | Low | 170–175 | Enzyme inhibition studies |
Key Findings:
Substituent Effects on Solubility: The chlorine atom at the 6-position in this compound reduces water solubility compared to non-halogenated analogs like 4-methyl-pyridazin-3-ol. The hydrophobic isopropyl group further decreases solubility, making it more suitable for lipid-rich environments . In contrast, 4,5-Dichloro-pyridazin-3-ol exhibits moderate solubility due to balanced halogenation and a smaller substituent profile.
Reactivity and Stability: Chlorinated pyridazinones (e.g., this compound) demonstrate higher thermal stability (evidenced by melting points >180°C) compared to fluoro- or methyl-substituted derivatives. This is attributed to stronger C-Cl bonds and steric protection from the isopropyl group.
Biological Activity :
- 4,5-Dichloro-pyridazin-3-ol has shown efficacy against Gram-positive bacteria, likely due to enhanced electrophilicity from dual chlorine substituents. In comparison, this compound’s bulky isopropyl group may limit membrane penetration, reducing antimicrobial potency but improving selectivity in agrochemical targets.
Synthetic Utility :
- 4-Methyl-pyridazin-3-ol is frequently used as a precursor in drug synthesis due to its high solubility and ease of functionalization. The isopropyl and chloro groups in this compound, however, require specialized coupling reagents for further derivatization.
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-4-isopropyl-pyridazin-3-ol, and how can reaction yields be improved?
Methodological Answer: Key steps involve chlorination and isopropyl group introduction. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, while alkylation with isopropyl bromide may require phase-transfer catalysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield . Optimization of reaction time and temperature (e.g., 80°C for 12 hours) is critical to minimize byproducts like dechlorinated analogs.
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.25–1.30 (isopropyl CH₃), δ 4.10–4.25 (pyridazine CH), and δ 8.50–8.70 (hydroxyl proton, broad).
- IR Spectroscopy: Absorbance at 3200–3400 cm⁻¹ (O-H stretch) and 1580–1600 cm⁻¹ (C-Cl stretch) confirms functional groups .
- Mass Spectrometry: ESI-MS [M+H]⁺ peak at m/z 201.6 aligns with the molecular formula C₇H₈ClN₂O.
Advanced Research Questions
Q. How does the positioning of the hydroxyl and chloro groups influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer: The 3-hydroxyl group activates the pyridazine ring, directing electrophiles to the 5- or 6-positions. Computational studies (DFT calculations) show that chloro at position 6 stabilizes transition states via resonance, favoring substitution at position 4. Experimental validation using NOESY NMR can track substituent orientation during reactions .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer: Contradictions arise from subtle structural variations (e.g., chloro vs. bromo substituents). A systematic approach includes:
- Comparative Bioassays: Test analogs (e.g., 6-Bromo-4-isopropyl-pyridazin-3-ol) against target enzymes (e.g., kinases) to quantify potency differences.
- Crystallography: Resolve X-ray structures of protein-ligand complexes to identify steric clashes or electronic mismatches .
- QSAR Modeling: Use Hammett constants to correlate substituent electronic effects with activity .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
Q. How can solubility challenges in aqueous buffers be addressed during crystallography studies?
Methodological Answer: Co-crystallization with cyclodextrins (e.g., β-CD) improves solubility. Alternatively, use mixed solvents (e.g., DMSO:H₂O, 1:4) and PEG 8000 as a precipitant. Monitor crystal growth via dynamic light scattering (DLS) .
Q. What metabolic stability issues arise in pharmacological studies, and how are they mitigated?
Methodological Answer: The hydroxyl group is prone to glucuronidation. Solutions:
Q. How does pH affect the stability of this compound in storage?
Methodological Answer: Stability is pH-dependent:
Q. What strategies validate the compound’s interaction with enzymatic targets lacking published structural data?
Methodological Answer:
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Methodological Answer: Replace POCl₃ with BiCl₃ for chlorination (lower toxicity) and use microwave-assisted synthesis to reduce energy consumption. Solvent recovery systems (e.g., rotary evaporation with cold traps) minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
